An In-depth Technical Guide to 2-Chloro-4-ethynylbenzoic Acid for Advanced Research and Development
An In-depth Technical Guide to 2-Chloro-4-ethynylbenzoic Acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block in Modern Chemistry
Welcome to a comprehensive technical exploration of 2-Chloro-4-ethynylbenzoic acid. This guide, designed for the discerning scientific professional, moves beyond a simple data sheet to provide a deeper understanding of this molecule's synthesis, properties, and significant potential in cutting-edge research and pharmaceutical development. As a Senior Application Scientist, my objective is to not only present the "what" but to elucidate the "why"—the underlying chemical principles and strategic considerations that make this compound a valuable asset in the molecular architect's toolbox. We will delve into its structural nuances, explore its reactivity, and conceptualize its application in sophisticated molecular constructs, all while maintaining a steadfast commitment to scientific rigor and practical utility.
Core Compound Identification and Molecular Architecture
At the heart of our discussion is 2-Chloro-4-ethynylbenzoic acid, a bifunctional aromatic molecule poised for a multitude of chemical transformations.
| Identifier | Value | Source |
| CAS Number | 2168559-67-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₅ClO₂ | BLD Pharm[2] |
| Linear Formula | C₉H₅ClO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 180.59 g/mol | BLD Pharm[2] |
| SMILES | O=C(O)C1=CC=C(C#C)C=C1Cl | BLD Pharm[2] |
The molecular structure of 2-Chloro-4-ethynylbenzoic acid is characterized by a benzoic acid core substituted with a chloro group at the 2-position and an ethynyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and potential applications. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, while the terminal alkyne is a gateway to a rich variety of coupling reactions, most notably the Sonogashira coupling and click chemistry. The chloro substituent, through its electron-withdrawing inductive effect and steric presence, modulates the reactivity of the aromatic ring and the adjacent carboxylic acid group.
Figure 1: 2D Molecular Structure of 2-Chloro-4-ethynylbenzoic acid.
Synthesis Strategy: A Mechanistic Approach
The synthesis of 2-Chloro-4-ethynylbenzoic acid is most strategically approached through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] A plausible and efficient synthetic route involves the coupling of a protected alkyne with a suitable di-substituted benzene derivative, followed by deprotection and hydrolysis if necessary.
A logical starting material would be a 2-chloro-4-halobenzoic acid derivative, with the 4-halo substituent being iodine or bromine for optimal reactivity in the Sonogashira coupling (I > Br >> Cl).[3] To avoid side reactions with the carboxylic acid group, it is often protected as an ester, for instance, a methyl ester. Similarly, the terminal alkyne is typically used in its trimethylsilyl (TMS)-protected form to prevent self-coupling.[5]
The synthesis can thus be envisioned as a three-step process:
-
Esterification of a suitable starting material like 2-chloro-4-iodobenzoic acid.
-
Sonogashira coupling of the resulting ester with trimethylsilylacetylene.
-
Deprotection of the TMS group and hydrolysis of the ester to yield the final product.
Figure 2: Conceptual synthetic pathway for 2-Chloro-4-ethynylbenzoic acid.
Experimental Protocol: A Generalized Procedure
Step 1: Esterification of 2-Chloro-4-iodobenzoic acid
-
Suspend 2-chloro-4-iodobenzoic acid in methanol.
-
Slowly add thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-chloro-4-iodobenzoate.
Step 2: Sonogashira Coupling
-
Dissolve methyl 2-chloro-4-iodobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as a mixture of THF and triethylamine.
-
Degas the solution with argon or nitrogen.
-
Add trimethylsilylacetylene and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography.
Step 3: Deprotection and Hydrolysis
-
Dissolve the purified methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate in a mixture of THF and methanol.
-
Add a solution of potassium carbonate in water and stir at room temperature to cleave the TMS group.
-
Once the TMS deprotection is complete, add an aqueous solution of lithium hydroxide to hydrolyze the ester.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-4-ethynylbenzoic acid.
Physicochemical Properties: An Interpretive Analysis
Experimental data for the specific physicochemical properties of 2-Chloro-4-ethynylbenzoic acid are not widely published. However, we can infer its likely characteristics based on its structure and data from analogous compounds.
| Property | Predicted/Expected Value or Characteristic | Justification and Comparative Data |
| Appearance | White to off-white solid | Similar substituted benzoic acids are typically crystalline solids at room temperature.[9] |
| Melting Point | Expected to be in the range of 140-200 °C | 2-Chlorobenzoic acid has a melting point of 138-140 °C. 4-Ethynylbenzoic acid has a melting point of approximately 200 °C.[10] The combination of these functional groups will influence the crystal lattice energy. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the aromatic ring and chloro substituent reduce it. 4-Ethynylbenzoic acid is sparingly soluble in water.[11] |
| pKa | Expected to be in the range of 3.5 - 4.0 | The pKa of benzoic acid is 4.2. The electron-withdrawing chloro and ethynyl groups are expected to increase the acidity (lower the pKa). The predicted pKa for 4-ethynylbenzoic acid is around 3.95.[11] |
Spectroscopic and Chromatographic Characterization
While specific spectra for 2-Chloro-4-ethynylbenzoic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[1][6][12][13]
¹H NMR:
-
Aromatic Protons: Three protons in the aromatic region, likely exhibiting a complex splitting pattern due to the substitution.
-
Carboxylic Acid Proton: A broad singlet far downfield (typically >10 ppm).
-
Alkynyl Proton: A singlet in the range of 3-4 ppm.
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm), with the carbon attached to the chloro group and the carbon attached to the ethynyl group having distinct chemical shifts.
-
Alkynyl Carbons: Two signals in the range of 80-90 ppm.
FTIR Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14]
-
C≡C-H Stretch (Alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Discovery and Materials Science: A Forward Look
The bifunctional nature of 2-Chloro-4-ethynylbenzoic acid makes it a highly attractive building block in several advanced applications, particularly in the realm of medicinal chemistry and materials science.
Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[15] The linker is a critical component that dictates the spatial orientation of the two ligands and influences the physicochemical properties of the PROTAC.[16]
2-Chloro-4-ethynylbenzoic acid is an ideal candidate for incorporation into PROTAC linkers. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or a linker extension, while the ethynyl group can be used in a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach the POI ligand.[16]
Figure 3: Conceptual incorporation of 2-Chloro-4-ethynylbenzoic acid into a PROTAC linker.
Linkers for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen.[17][18] The linker connecting the antibody and the payload is crucial for the stability of the ADC in circulation and the efficient release of the drug at the target site.[14][19]
Similar to its application in PROTACs, 2-Chloro-4-ethynylbenzoic acid can serve as a versatile component in ADC linkers. The carboxylic acid can be used to attach the payload, while the ethynyl group can be employed for conjugation to the antibody, either directly or through a multi-step process. The defined geometry of the aromatic ring can provide rigidity to the linker, which can be advantageous in controlling the drug-to-antibody ratio (DAR) and improving the pharmacokinetic properties of the ADC.[20]
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for 2-Chloro-4-ethynylbenzoic acid is not widely available, the following precautions should be taken based on the known hazards of similar compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Commercial suppliers recommend storage at 2-8°C.[9]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Conclusion and Future Outlook
2-Chloro-4-ethynylbenzoic acid represents a molecule of significant synthetic potential. Its well-defined structure, featuring two orthogonal reactive handles, makes it a valuable building block for the construction of complex molecular architectures. While its full potential is still being explored, its clear applicability in the design of linkers for PROTACs and ADCs positions it as a compound of interest for researchers in drug discovery and medicinal chemistry. Further elucidation of its specific physicochemical properties and exploration of its reactivity in various synthetic contexts will undoubtedly unveil new and exciting applications for this versatile molecule.
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